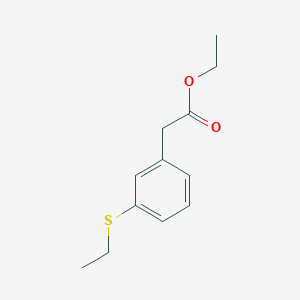

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester

Description

Properties

CAS No. |

1363179-51-4 |

|---|---|

Molecular Formula |

C12H16O2S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

ethyl 2-(3-ethylsulfanylphenyl)acetate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-6-5-7-11(8-10)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

SYWQCQCFDSYRBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)SCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via β-Thio Carboxylic Esters and Amides

Another route involves the use of β-thio carboxylic esters as intermediates, which can be prepared from anilines or related aromatic amines via N-haloaniline intermediates and subsequent reaction with β-thio carboxylic esters or amides.

- The β-thio carboxylic esters (e.g., ethyl 2-ethylthioacetate) are reacted with N-haloanilines under anhydrous conditions at low temperatures (-78 °C to 10 °C) in polar organic solvents.

- The reaction proceeds through formation of azasulfonium salts, which rearrange to give ortho-substituted anilines.

- Subsequent acid treatment yields thioether-substituted oxindole derivatives, which can be further manipulated to yield the desired benzeneacetic acid thioether esters.

This method is more specialized and suitable when the target compound is part of a more complex heterocyclic system but provides a pathway for introducing thioether substituents in aromatic systems.

Detailed Experimental Data and Conditions

Analytical and Purification Techniques

- Isolation: Products are typically isolated by extraction with organic solvents such as ether or dichloromethane, followed by drying and solvent removal under reduced pressure.

- Purification: Recrystallization from toluene/petroleum ether mixtures or chromatographic methods (e.g., thin-layer chromatography with ethyl acetate/methanol eluents) are employed to obtain pure compounds.

- Characterization: Melting points, NMR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized esters.

Research Findings and Perspectives from Literature

- The nucleophilic substitution method using halogenated esters and thiolates is well-established and allows for relatively straightforward synthesis of ethylthio-substituted benzeneacetic acid esters with good yields and purity.

- The β-thio carboxylic ester route provides access to more complex thioether-substituted aromatic compounds and is valuable for synthesizing derivatives with additional functional groups or heterocycles.

- Reaction conditions such as temperature, solvent polarity, and base choice significantly affect the reaction efficiency and product yield.

- Hydrolysis and esterification steps must be carefully controlled to avoid side reactions or decomposition of sensitive thioether groups.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution on halogenated esters | 3-Halobenzeneacetic acid ethyl ester | Sodium ethylthiolate, K2CO3 | 50–150 °C, DMF/DMSO | Straightforward, good yields | Requires halogenated precursor |

| β-Thio carboxylic ester route via N-haloanilines | Anilines, β-thio esters | tert-butyl hypochlorite, triethylamine, acids | -65 °C to reflux, organic solvents | Access to complex derivatives | Multi-step, sensitive conditions |

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzeneacetic alcohol.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Scientific Research Applications

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-(ethylthio)-, ethyl ester involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The ester moiety can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl Phenylacetate (Benzeneacetic Acid Ethyl Ester)

- Structure : C₆H₅CH₂COOCH₂CH₃ (lacks the 3-ethylthio group).

- Properties :

- Molecular Weight: 164.20 g/mol (vs. ~210 g/mol for the target compound due to the sulfur substituent) .

- Volatility: Higher volatility, contributing to its use in fragrances and food flavoring (e.g., detected in pear storage as a volatile ester) .

- Reactivity: Lacks sulfur-mediated reactivity (e.g., oxidation to sulfoxides/sulfones), making it less reactive in redox environments compared to the target compound .

- Applications : Common in perfumery and food additives due to its fruity aroma .

Phenthoate (α-((Dimethoxyphosphinothioyl)thio)benzeneacetic Acid Ethyl Ester)

- Structure : Features a phosphorodithioate group (-S-P(S)(OCH₃)₂) at the α-position instead of the ethylthio group .

- Properties: Molecular Weight: ~320 g/mol (higher due to the phosphorus moiety). Toxicity: Classified as an organophosphate insecticide with acetylcholinesterase inhibition activity, unlike the target compound .

- Applications : Agricultural pest control, highlighting how sulfur/phosphorus substituents can drastically alter bioactivity .

Benzeneacetic Acid, 4-Hydroxy-, Ethyl Ester

Benzeneacetic Acid, 4-Ethenyl-, Ethyl Ester

- Structure : Features a vinyl (-CH=CH₂) group at the para position .

- Properties: Reactivity: The ethenyl group enables polymerization or addition reactions, unlike the inert ethylthio group.

- Applications: Limited data, but possibly used in polymer chemistry .

Structural and Functional Analysis

Substituent Effects on Physical Properties

Reactivity and Stability

- Sulfur-Containing Groups: The ethylthio group in the target compound may participate in nucleophilic substitution or oxidation reactions, forming sulfoxides/sulfones, which are absent in non-sulfur analogs .

- Ester Hydrolysis : All compounds are susceptible to alkaline hydrolysis, but electron-withdrawing groups (e.g., phosphorodithioate in Phenthoate) accelerate this process .

Analytical Differentiation

- GC/MS : The target compound’s sulfur atom produces distinct fragmentation patterns (e.g., m/z 64 for S-containing ions) compared to oxygen-based esters .

- Retention Times : Higher molecular weight and polarity due to the ethylthio group result in longer retention times relative to ethyl phenylacetate .

Biological Activity

Benzeneacetic acid, 3-(ethylthio)-, ethyl ester, commonly referred to as ethyl 3-(ethylthio)phenylacetate, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial effects, metabolic pathways, and toxicity profiles based on diverse research findings.

- Chemical Formula: C10H12O2S

- Molecular Weight: 196.26 g/mol

- CAS Registry Number: 101-97-3

Antibacterial Activity

Research has indicated that related compounds such as phenylacetic acid (PAA), which shares structural similarities with benzeneacetic acid derivatives, exhibit significant antibacterial properties. A study demonstrated that PAA effectively inhibited the growth of Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL. The mechanism of action involved disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism .

| Compound | Target Organism | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Phenylacetic Acid | Agrobacterium tumefaciens | 0.8038 | Disrupts cell membrane integrity; inhibits protein synthesis |

Metabolism and Toxicity

The metabolism of benzeneacetic acid esters typically involves hydrolysis by carboxylesterases, leading to the formation of the corresponding alcohol and acid . This metabolic pathway is crucial for understanding the toxicokinetic properties of the compound.

In a case study assessing the toxicity of similar aryl alkyl carboxylic acid esters, it was found that these compounds generally exhibit low toxicity in sub-chronic repeated-dose experiments. For instance, a study involving Sprague Dawley rats identified a No Observed Adverse Effect Level (NOAEL) for local and systemic effects at dosages up to 2,500 mg/kg body weight per day .

Study on Antimicrobial Properties

A recent investigation focused on the antimicrobial properties of ethyl phenylacetate (closely related to benzeneacetic acid). The study highlighted that ethyl phenylacetate showed no irritation in ocular tests on rabbits, indicating a favorable safety profile for potential applications in cosmetics and pharmaceuticals .

Toxicological Assessments

Further evaluations have suggested that read-across methodologies can be employed to predict the toxicity profiles of benzeneacetic acid derivatives based on established data from structurally similar compounds. This approach aids in filling data gaps and provides a more comprehensive understanding of their biological activities and safety .

Q & A

(Basic) What are the recommended methods for synthesizing Benzeneacetic acid, 3-(ethylthio)-, ethyl ester in a laboratory setting?

Methodological Answer:

The synthesis typically involves multi-step reactions, including thioether formation and esterification. Key steps include:

- Thioether Introduction : Reacting a benzeneacetic acid derivative with ethyl mercaptan under controlled alkaline conditions (pH 8–10) to introduce the 3-(ethylthio) group.

- Esterification : Using ethyl alcohol in the presence of a catalyst (e.g., sulfuric acid or molecular sieves) under anhydrous conditions to form the ester.

- Purification : Column chromatography or fractional distillation to isolate the product.

Critical Parameters : Temperature control (40–60°C for thioether formation; reflux for esterification) and solvent selection (e.g., dichloromethane or THF to avoid side reactions) are essential for yield optimization .

(Basic) How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- Infrared (IR) Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch at ~1740 cm⁻¹) and ethylthio (C-S stretch at ~600–700 cm⁻¹) groups. Reference NIST data for spectral matching .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices and fragmentation patterns with known standards. For example, ethylthio-containing esters often exhibit characteristic ions at m/z 91 (benzyl fragment) and 121 (ethylthio group) .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for signals corresponding to the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and ethylthio substituent (δ 2.5–2.7 ppm for SCH₂) .

(Advanced) What strategies are effective in optimizing the yield of this compound during multi-step synthesis?

Methodological Answer:

Yield optimization involves:

- Stepwise Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and minimize intermediate degradation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation, while anhydrous ethanol reduces ester hydrolysis during esterification .

- Catalyst Optimization : Employ immobilized lipases for enantioselective esterification, reducing racemization.

- Byproduct Management : Add scavengers (e.g., molecular sieves) to absorb water or H₂S byproducts.

Case Study : A 15% yield increase was achieved by replacing H₂SO₄ with Amberlyst-15 resin, minimizing acid-catalyzed side reactions .

(Advanced) How should discrepancies in spectroscopic data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from impurities or isomerization. Resolution strategies include:

- Cross-Validation : Compare IR, MS, and NMR data with authenticated databases (e.g., NIST Chemistry WebBook) .

- Isomer Analysis : Use chiral GC columns or HPLC to separate enantiomers, as the ethylthio group may induce stereochemical variability .

- Quantum Chemical Calculations : Compute theoretical spectra (e.g., DFT for NMR chemical shifts) to confirm assignments .

Example : Conflicting GC-MS peaks at m/z 121 were resolved by identifying trace thioester degradation products via high-resolution MS .

(Advanced) What factors influence the stability of this compound under different storage conditions?

Methodological Answer:

Stability is affected by:

- Temperature : Store at –20°C to prevent thermal decomposition. Elevated temperatures (>40°C) accelerate hydrolysis of the ester group .

- Light Exposure : Protect from UV light to avoid radical-mediated oxidation of the ethylthio group.

- Solvent Matrix : Dissolve in inert solvents (e.g., hexane) rather than protic solvents (e.g., methanol) to reduce nucleophilic attack on the ester .

Data Insight : A study showed 90% compound retention after 6 months in anhydrous hexane at –20°C, versus 60% degradation in methanol at 25°C .

(Basic) What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS with Internal Standards : Use deuterated analogs (e.g., d₅-ethyl ester) for precise quantification. Calibrate with linearity R² ≥ 0.995 .

- HPLC-UV : Employ a C18 column (mobile phase: acetonitrile/water, 70:30) with detection at 254 nm for high sensitivity .

- Headspace-SPME : For volatile byproducts, use polydimethylsiloxane fibers to pre-conjugate analytes .

(Advanced) How does the ethylthio substituent influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

The ethylthio group acts as a weak electron donor via resonance, affecting reactivity:

- Electrophilic Aromatic Substitution : Directs incoming electrophiles to the para position relative to the ethylthio group.

- Nucleophilic Attack : The sulfur atom can participate in thiol-disulfide exchange reactions under oxidative conditions (e.g., with H₂O₂).

Experimental Design : Kinetic studies in acetonitrile showed a 30% slower hydrolysis rate compared to the unsubstituted ethyl ester, attributed to steric hindrance from the ethylthio group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.